Tertiapin-Q (TPN(Q)) is a synthetic derivative of tertiapin (TPN), a 21-amino acid peptide toxin originally isolated from honey bee venom. [] TPN(Q) is classified as a potassium channel blocker, specifically targeting inwardly rectifying potassium (Kir) channels. [] In scientific research, TPN(Q) is widely used as a pharmacological tool to investigate the role of Kir channels in various physiological and pathological processes. [, , , ] Its stability and high affinity for certain Kir channels, particularly ROMK1 and GIRK1/4, make it a valuable tool for electrophysiological studies and investigations of channel structure and function. [, , ]
Tertiapin-Q is a synthetic peptide derived from the honey bee toxin tertiapin. It is characterized by the substitution of a methionine residue with a glutamine residue, enhancing its stability and making it nonoxidizable by air. This compound primarily functions as an inhibitor of inward-rectifier potassium channels, specifically targeting the ROMK1 and GIRK1/4 channels. Its unique properties allow it to be utilized in various scientific applications, particularly in cardiac research and neurophysiology.
Tertiapin-Q is classified as a peptide toxin and is synthesized through solid-phase peptide synthesis techniques. It has been identified as a potent blocker of potassium channels, which are crucial for maintaining the electrical excitability of cells. The compound's molecular formula is , with a molecular weight of approximately 2452 Da. It is supplied in a white lyophilized solid form and is soluble in water and saline buffers .
The synthesis of tertiapin-Q involves advanced techniques such as solid-phase peptide synthesis, which allows for the precise assembly of amino acid sequences. The synthetic process typically utilizes automated synthesizers to ensure accuracy and efficiency. The final product undergoes purification to achieve a purity rate greater than 97% . The specific methods employed include:
Tertiapin-Q consists of 21 amino acids, featuring a compact structure stabilized by disulfide bonds between cysteine residues. The primary sequence includes several positively charged residues, which contribute to its interaction with potassium channels. The structural analysis reveals that the interaction surface is predominantly formed by its alpha helix, allowing it to effectively plug into the vestibule of the potassium pore during channel inhibition .
Tertiapin-Q primarily engages in bimolecular reactions with potassium channels, where one molecule of tertiapin-Q binds to one channel. This binding mechanism effectively blocks the flow of potassium ions through the channel, thereby influencing cellular excitability and signaling pathways. The interaction with channels such as ROMK1 involves specific conformational changes that prevent ion passage .
The mechanism by which tertiapin-Q exerts its effects involves blocking inward-rectifier potassium channels, which play a crucial role in regulating cellular excitability. By binding to these channels, tertiapin-Q disrupts normal ion flow, leading to altered membrane potentials and cellular responses. In cardiac studies, this inhibition has been shown to improve heart rate and conduction in models with specific ion channel mutations .
Tertiapin-Q exhibits several notable physical and chemical properties that contribute to its functionality:
These properties make tertiapin-Q an effective tool for studying ion channel dynamics and their physiological implications.
Tertiapin-Q has significant scientific applications due to its ability to selectively inhibit potassium channels:
Through these applications, tertiapin-Q contributes valuable insights into cellular physiology and potential therapeutic interventions for related disorders .
Tertiapin-Q (TPN-Q) originates from the European honey bee (Apis mellifera), where it exists as a minor component (<0.1%) of the venom cocktail alongside melittin and apamin [1] [7]. Native tertiapin serves defensive functions, causing pain and inflammation through potassium channel blockade. This 21-amino-acid peptide evolved as a potent neurotoxin targeting inward-rectifier potassium (Kir) channels in predators [1] [5]. Its presence in venom enhances toxicity through disruption of electrochemical gradients in excitable tissues, exemplifying evolutionary optimization for rapid ion channel modulation [7].
Native tertiapin contains a methionine at position 13 (Met-13), which undergoes oxidation upon air exposure, diminishing its channel-blocking potency by 4-5 fold [1] [3]. To address this limitation, Jin and Lu (1999) developed tertiapin-Q via solid-phase peptide synthesis, substituting Met-13 with glutamine (Gln) [3] [6] [10]. This strategic replacement preserves molecular volume and polarity while eliminating oxidation sensitivity. The synthetic protocol incorporates three disulfide bonds (Cys3-Cys14, Cys5-Cys18) and C-terminal lysine amidation, yielding a homogeneous product with >95% purity [6] [8]. Accelerated stability studies confirm TPN-Q retains full activity after weeks at room temperature, unlike native tertiapin which degrades within days [3] [10].
Despite the M13Q substitution, structural studies reveal near-identical conformation between TPN-Q and reduced (non-oxidized) native tertiapin [3] [10]. Nuclear magnetic resonance (NMR) analyses indicate both peptides share:
Table 1: Structural and Functional Comparison of Native Tertiapin vs. Tertiapin-Q
Parameter | Native Tertiapin | Tertiapin-Q |
---|---|---|
Residue 13 | Methionine (Met) | Glutamine (Gln) |
Air Stability | Highly sensitive (activity loss in days) | Stable (weeks-months) |
IC50 for ROMK1 | 2 nM | 1.3 nM |
IC50 for GIRK1/4 | 8.6 nM | 13.3 nM |
Disulfide Bonds | Cys3-Cys14, Cys5-Cys18 | Identical |
α-Helix Content | 35% (residues 12-19) | Preserved |
Tertiapin-Q has the molecular formula C106H175N35O24S4 and a molecular weight of 2452 Da [6] [8] [9]. Its primary structure follows the sequence: H-Ala-Leu-Cys-Asn-Cys-Asn-Arg-Ile-Ile-Ile-Pro-His-Gln-Cys-Trp-Lys-Lys-Cys-Gly-Lys-Lys-NH2 with two invariant disulfide bonds (Cys3-Cys14 and Cys5-Cys18) [3] [8]. This architecture creates a rigid core supporting functional domains:
Molecular dynamics simulations reveal conformational flexibility in the 12-19 α-helix, which dynamically orients Lys21 toward channel pores [2] [10]. The disulfide-constrained β-strands (residues 4-7) maintain structural integrity during binding, while the N-terminus (Ala1-Leu2) exhibits torsional freedom [10]. This balance of rigidity and flexibility enables precise docking into Kir channel vestibules with minimal entropic penalty.
Table 2: Molecular Specifications of Tertiapin-Q
Property | Specification |
---|---|
Molecular Weight | 2452 Da |
CAS Number | 910044-56-3 |
Amino Acid Sequence | ALCNCNRIIIPHQCWKKCGKK-NH2 |
Disulfide Bonds | Cys3-Cys14, Cys5-Cys18 |
Net Charge (pH 7.0) | +5 (4 Lys, 1 Arg) |
Secondary Structure | β-sheets (4-7), α-helix (12-19) |
Solubility | 2 mg/mL in aqueous buffers |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7